

Spectroscopic Analysis of 2-(Aminomethyl)phenol: A Technical Overview

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Compound of Interest		
Compound Name:	2-(Aminomethyl)phenol	
Cat. No.:	B125469	Get Quote

Introduction

2-(Aminomethyl)phenol, also known as 2-hydroxybenzylamine or salicylamine, is a phenolic compound with a primary amine functional group. Its chemical structure lends itself to a variety of applications, including in medicinal chemistry and as a building block in organic synthesis. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This technical guide provides a summary of the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-(Aminomethyl)phenol**, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Property	Value "	Source
Molecular Formula	C7H9NO	PubChem
Molecular Weight	123.15 g/mol	PubChem
CAS Number	932-30-9	PubChem
Melting Point	129 °C	ECHEMI

Nuclear Magnetic Resonance (NMR) Spectroscopy



Nuclear Magnetic Resonance spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While comprehensive, experimentally verified NMR data for **2-(Aminomethyl)phenol** is not readily available in publicly accessible databases, this section outlines the expected chemical shifts based on its structure and references to similar compounds.

¹H NMR Spectroscopy

A definitive ¹H NMR spectrum for **2-(Aminomethyl)phenol** has not been located in the searched public spectral databases. The expected proton signals are described below based on the chemical structure.

Expected ¹H NMR Data

Protons	Chemical Shift (ppm, estimated)	Multiplicity	Integration
Ar-H (4 protons)	6.7 - 7.2	m	4H
-CH ₂ -	~3.8	S	2H
-NH2	Variable	br s	2H
-ОН	Variable	br s	1H

Note: The chemical shifts for the -NH₂ and -OH protons are highly dependent on the solvent and concentration and may exchange with deuterium in deuterated solvents like D₂O.

¹³C NMR Spectroscopy

A reference to a ¹³C NMR spectrum for **2-(Aminomethyl)phenol** is cited in the PubChem database, originating from a 1979 publication. However, the actual spectral data was not accessible through the conducted searches. The expected carbon signals are detailed below.

Expected ¹³C NMR Data



Carbon	Chemical Shift (ppm, estimated)
С-ОН	155 - 160
C-CH ₂ NH ₂	120 - 125
Aromatic CH	115 - 130
-CH ₂ -	~45

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule. A vapor phase IR spectrum for **2-(Aminomethyl)phenol** is available, and the characteristic absorption bands are summarized below.

IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3400 - 3200 (broad)	O-H and N-H	Stretching
3100 - 3000	Aromatic C-H	Stretching
2950 - 2850	Aliphatic C-H	Stretching
1620 - 1580	C=C	Aromatic Ring Stretching
1500 - 1400	N-H	Bending
1300 - 1200	C-O	Stretching
1200 - 1000	C-N	Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The data presented here is from an analysis of **2-(Aminomethyl)phenol**.

Mass Spectrometry Data



m/z	lon	Relative Intensity (%)
124.0738	[M+H]+	-
107.0492	[M+H - NH3] ⁺	53.64
77.0386	[C ₆ H₅] ⁺	100
51.0240	[C ₄ H ₃] ⁺	49.05

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data for **2- (Aminomethyl)phenol** were not available in the searched literature. Therefore, generalized protocols for the analysis of small organic molecules are provided below.

NMR Spectroscopy (General Protocol)

A sample of **2-(Aminomethyl)phenol** (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy (General Protocol)

The IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet would be prepared by grinding a small amount of **2-** (**Aminomethyl)phenol** with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, the spectrum could be recorded from a thin film of the sample on a salt plate or using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (General Protocol)

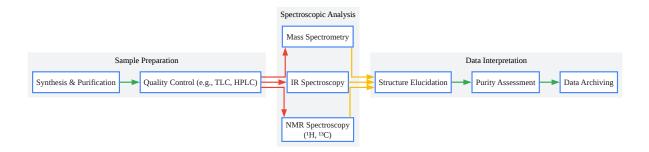
The mass spectrum would be acquired using a mass spectrometer, likely with an electrospray ionization (ESI) source for generating the [M+H]⁺ ion. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source. The mass



analyzer (e.g., a quadrupole or time-of-flight analyzer) would separate the ions based on their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound like **2-(Aminomethyl)phenol**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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